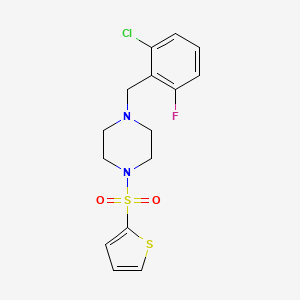![molecular formula C15H11BrClF2N3O B10953731 3-Bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10953731.png)
3-Bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
3-Bromo: Indicates the presence of a bromine atom at position 3.
7-[chloro(difluoro)methyl]: Refers to a chloro(difluoro)methyl group attached at position 7.
5-(4-methoxyphenyl): Describes a 4-methoxyphenyl group at position 5.
2-methylpyrazolo[1,5-a]pyrimidine: The core structure, a fused pyrazolo[1,5-a]pyrimidine ring system.
Preparation Methods
The synthetic routes for this compound involve Suzuki–Miyaura (SM) cross-coupling reactions. Specifically, boron reagents play a crucial role in these processes . The general steps include:
Boron Reagent Preparation: Various boron reagents have been developed for SM coupling. These reagents are tailored for specific conditions. The mechanisms of transmetalation are well understood, allowing efficient coupling reactions.
Cross-Coupling Reaction: The SM coupling reaction combines the boron reagent with an aryl or vinyl halide substrate using a palladium catalyst. The result is the formation of the desired C–C bond.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For SM coupling, boron reagents (such as arylboronic acids or boronate esters) are used along with palladium catalysts. Reaction conditions are mild and functional group tolerant.
Major Products: The major product is the coupled aryl or vinyl-substituted pyrazolo[1,5-a]pyrimidine.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in designing new compounds.
Biology and Medicine: Investigating its potential as a drug scaffold or bioactive molecule.
Industry: May find use in materials science or agrochemicals.
Mechanism of Action
- The compound’s effects depend on its interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyrazolo[1,5-a]pyrimidines.
Similar Compounds: Explore related structures, such as 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.
Properties
Molecular Formula |
C15H11BrClF2N3O |
|---|---|
Molecular Weight |
402.62 g/mol |
IUPAC Name |
3-bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H11BrClF2N3O/c1-8-13(16)14-20-11(9-3-5-10(23-2)6-4-9)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 |
InChI Key |
FITHXKKQSFCOED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)OC)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(difluoromethyl)-4-(4-methylphenyl)-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,12,14,16,18-octaene-11,20-dione](/img/structure/B10953648.png)
![N'~1~,N'~4~-bis[(1E)-2-phenylethylidene]butanedihydrazide](/img/structure/B10953655.png)

![14-methyl-4-(4-nitrophenyl)-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10953675.png)
![1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953690.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-methylbenzamide](/img/structure/B10953691.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953692.png)
![3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10953700.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953703.png)
![2-[1-(Difluoromethyl)-1H-pyrazol-5-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10953706.png)
![ethyl 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B10953707.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine](/img/structure/B10953714.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10953718.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]-4-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10953722.png)
